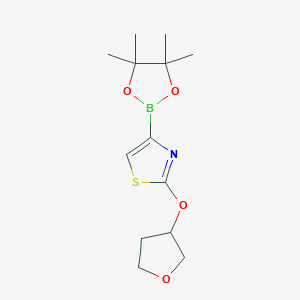

2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester

Beschreibung

2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester is a heterocyclic organoboron compound featuring a thiazole core substituted at the 4-position with a boronic acid pinacol ester and at the 2-position with a tetrahydrofuran-3-yloxy group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in medicinal chemistry and materials science for constructing carbon-carbon bonds .

Eigenschaften

Molekularformel |

C13H20BNO4S |

|---|---|

Molekulargewicht |

297.2 g/mol |

IUPAC-Name |

2-(oxolan-3-yloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |

InChI |

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-8-20-11(15-10)17-9-5-6-16-7-9/h8-9H,5-7H2,1-4H3 |

InChI-Schlüssel |

ASXHRDFDKFCUIV-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)OC3CCOC3 |

Herkunft des Produkts |

United States |

Biologische Aktivität

2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester is a boronic acid derivative notable for its unique molecular structure, which includes a thiazole ring and a tetrahydrofuran moiety. Its molecular formula is C13H20BNO4S, with a molecular weight of approximately 281.179 g/mol. This compound has garnered interest in medicinal chemistry and organic synthesis due to the reactivity of the boronic acid functional group, which plays a significant role in various biological interactions and chemical transformations .

The compound's structure allows it to participate in diverse reactions, primarily involving the boron atom. The presence of the thiazole ring contributes to its potential biological activities, making it a candidate for further research in pharmaceutical applications.

Biological Activity

Research indicates that boronic acids, including this compound, exhibit several biological activities:

- Antibacterial Activity : Compounds with similar structures have demonstrated broad-spectrum antibacterial properties against gram-positive pathogens. For instance, studies have shown that thiazole-based boronic acids can inhibit bacterial growth effectively .

- Cytotoxic Effects : Some derivatives exhibit cytotoxicity against various cancer cell lines, indicating potential as anticancer agents. The IC50 values for these compounds often range significantly depending on the structural modifications and the target cell lines .

Case Studies

- Antibacterial Efficacy : A study investigated the antibacterial activity of thiazole derivatives, including those similar to this compound. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting strong bactericidal properties .

- Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of boronic acid derivatives on human cancer cell lines. The findings revealed that certain modifications on the thiazole ring enhanced cytotoxicity, with some compounds showing EC50 values as low as 5 μM against breast cancer cells .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Structure | Biological Activity | IC50/EC50 Values |

|---|---|---|---|

| This compound | Structure | Antibacterial, Cytotoxic | Varies by target |

| 1,3-Thiazole-2-boronic acid pinacol ester | Structure | Antibacterial | 10 μM |

| 2-(3-Pyridyl)thiazole-4-boronic acid pinacol ester | Structure | Anticancer | 5 μM |

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Electronic Effects

- 2-(Tetrahydrofuran-3-yl)thiazole-5-boronic acid pinacol ester (CAS 1356469-05-0) This analog differs in the boronic ester position (thiazole-5 vs. 4). Such positional isomers may exhibit distinct reactivity profiles in cross-coupling reactions .

- 2-(tert-Butyl)thiazole-4-boronic acid pinacol ester (CAS 1283180-63-1) Replacing the THF-3-yloxy group with a bulky tert-butyl substituent increases steric hindrance, which can slow reaction kinetics but improve selectivity in coupling with sterically demanding partners.

Functional Group Variations

- This modification could impact bioavailability in drug discovery applications compared to the THF-derived ether .

2-(N-Boc-piperidin-4-yl)thiazole-4-boronic acid pinacol ester (CAS 2223044-04-8)

The Boc-protected amine substituent adds hydrogen-bonding capability and basicity, which may influence interactions in biological systems or catalytic cycles. This contrasts with the neutral THF ether group in the target compound .

Ring Size and Conformational Effects

Reactivity in Cross-Coupling Reactions

The THF-3-yloxy group’s electron-donating nature may stabilize palladium intermediates in Suzuki-Miyaura couplings, as oxygen can act as a weak Lewis base. This contrasts with electron-withdrawing groups (e.g., esters or halogens), which accelerate oxidative addition but may reduce catalyst turnover .

Price and Availability

While the target compound’s exact pricing is unspecified, analogs like 2-(TBDMSO-methyl)-thiazole-5-boronic acid pinacol ester (250 mg, $240) and 1-Boc-6-methoxy-1H-indole-3-boronic acid pinacol ester (250 mg, $265) suggest a typical range of $200–$600 per gram for specialized boronic esters .

Data Tables

Table 1: Structural and Commercial Comparison of Thiazole-Based Boronic Esters

| Compound Name | CAS Number | Substituent Position | Key Functional Group | Molecular Weight | Price (250 mg) |

|---|---|---|---|---|---|

| Target Compound | - | Thiazole-4 | THF-3-yloxy | ~297* | - |

| 2-(tert-Butyl)thiazole-4-boronic acid pinacol ester | 1283180-63-1 | Thiazole-4 | tert-Butyl | 267.2 | $240 |

| 2-(Tetrahydropyran-4-yl)thiazole-5-boronic acid pinacol ester | 1402172-22-8 | Thiazole-5 | Tetrahydropyran-4-yl | 295.2 | - |

| 2-(N-Boc-piperidin-4-yl)thiazole-4-boronic acid pinacol ester | 2223044-04-8 | Thiazole-4 | Boc-piperidin-4-yl | 365.3 | - |

*Estimated based on analogous structures .

Vorbereitungsmethoden

Step 1: Synthesis of 2-(Tetrahydrofuran-3-yloxy)thiazole Intermediate

React a thiazole derivative bearing a suitable leaving group (e.g., halogen) at the 4-position with tetrahydrofuran-3-ol or its activated derivative under nucleophilic substitution conditions.

Typical conditions: Use a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or THF at moderate temperatures (40–80 °C) to facilitate ether bond formation.

Step 2: Metal-Halogen Exchange and Borylation

Subject the 4-halogenated thiazole intermediate to metal-halogen exchange using an organolithium reagent (e.g., n-butyllithium) or magnesium reagent (Grignard reagent) at low temperatures (-78 to 0 °C).

React the resulting organometallic intermediate with a boron electrophile such as triisopropyl borate or a haloboron reagent (e.g., ClB(Ni-Pr)2) to install the boronic acid functionality.

Step 3: Pinacol Ester Formation

Add pinacol to the boronic acid intermediate to form the pinacol ester, stabilizing the boronic acid group and facilitating purification.

Typical conditions: Room temperature stirring in an appropriate solvent such as dichloromethane or toluene.

Step 4: Purification and Characterization

Purify the final product by column chromatography or recrystallization.

Characterize by NMR, MS, and elemental analysis to confirm structure and purity.

Example Reaction Conditions and Reagents

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Ether formation | Tetrahydrofuran-3-ol, thiazole-4-halide, K2CO3 or NaH, DMF or THF, 40–80 °C, 12–24 h | Base-promoted nucleophilic substitution |

| Metal-halogen exchange | n-Butyllithium (1.1 eq), THF, -78 °C to 0 °C, 1–2 h | Low temperature to control reactivity |

| Borylation | Triisopropyl borate or haloboron reagent (e.g., ClB(Ni-Pr)2), THF, 0–25 °C, 1–3 h | Formation of boronic acid intermediate |

| Pinacol ester formation | Pinacol (1.2 eq), dichloromethane or toluene, RT, 2–6 h | Stabilizes boronic acid as pinacol ester |

| Purification | Silica gel chromatography or recrystallization | Ensures high purity |

Research and Literature Insights

The synthesis of related boronic acid pinacol esters often involves metalation of halogenated heterocycles followed by borylation and pinacol protection, as described in patent CN107987096B for related furan derivatives.

Although this patent focuses on furan boronic acid pinacol esters, the methodology of metal-halogen exchange followed by reaction with haloboron reagents and pinacol protection is applicable to thiazole derivatives with appropriate modifications.

The compound 2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester is noted for its medicinal chemistry significance, and its synthesis requires careful control of reaction parameters to achieve high yield and purity.

Related syntheses of tetrahydrofuran boronic acid pinacol esters involve iridium- or rhodium-catalyzed borylation reactions, indicating alternative catalytic routes may be explored for this compound.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-(Tetrahydrofuran-3-yloxy)thiazole-4-boronic acid pinacol ester?

- Synthesis : The compound is typically synthesized via multi-step reactions, starting with the formation of the thiazole ring followed by functionalization with tetrahydrofuran-3-yloxy and boronic acid groups. Key steps include:

- Thiazole Core Formation : Cyclization of thiourea derivatives or condensation of α-haloketones with thioamides under controlled temperature (e.g., 0–6°C for intermediates) .

- Boronic Acid Introduction : Suzuki-Miyaura coupling or direct borylation using pinacol borane under inert atmosphere .

- Protection/Stabilization : Conversion to the pinacol ester to enhance stability and handling .

Q. How should this compound be stored to ensure stability, and what degradation products are likely?

- Storage : Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles by aliquoting solutions .

- Degradation Risks : Hydrolysis of the boronic ester to the free boronic acid under humid conditions, leading to reduced reactivity. Monitor via NMR for unexpected peaks (e.g., ~1.3 ppm for pinacol methyl groups) .

Q. What is the role of the pinacol ester group in Suzuki-Miyaura coupling reactions?

- The pinacol ester acts as a protecting group for the boronic acid, improving solubility in organic solvents and preventing premature reactivity. During coupling, it is cleaved in situ under basic conditions (e.g., Na₂CO₃) to release the active boronic acid .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this compound?

- Key Parameters :

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) at 1–5 mol% loading.

- Solvent : Use toluene/ethanol (3:1) or DMF for polar substrates.

- Temperature : 80–100°C for 12–24 hours.

- Base : K₂CO₃ or CsF for deprotection and pH control .

- Troubleshooting : If yields are low, confirm boronic ester integrity via ¹¹B NMR or switch to microwave-assisted coupling for faster kinetics .

Q. What strategies mitigate solubility challenges in cross-coupling reactions?

- Solvent Selection : Use DMSO or DMF for polar substrates; pre-dissolve the compound at 37°C with sonication .

- Additives : Add 10% THF or LiCl to enhance solubility in aqueous/organic biphasic systems .

Q. How should contradictory data (e.g., melting point variations) be addressed?

- Purity Assessment : Run GC/HPLC to detect impurities (>97% purity is critical for reproducibility) .

- Synthesis Variability : Compare reaction conditions (e.g., solvent, catalyst batch) across studies. For example, melting points may vary due to residual solvents or polymorphic forms .

Q. What factors influence regioselectivity when using this compound in heterocyclic cross-couplings?

- Electronic Effects : The electron-withdrawing thiazole and tetrahydrofuranoxy groups direct coupling to electron-deficient aryl halides.

- Steric Effects : Bulkier substrates may favor coupling at the less hindered boronic acid position. Validate via DFT calculations or Hammett plots .

Q. How can mechanistic studies leverage this compound in drug discovery?

- Target Engagement : Use radiolabeled analogs (³H or ¹⁴C) to study binding kinetics with proteins (e.g., kinases).

- SAR Profiling : Synthesize derivatives with modified tetrahydrofuran or thiazole moieties to map structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.